molecular formula C20H21NO3 B1293311 3-Azetidinomethyl-4'-carboethoxybenzophenone CAS No. 898771-51-2

3-Azetidinomethyl-4'-carboethoxybenzophenone

Cat. No. B1293311
CAS RN: 898771-51-2
M. Wt: 323.4 g/mol
InChI Key: RJKVPMDLGKMXBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives can involve multiple steps and different chemical reactions. For instance, the aza-Wittig reaction is a method used to synthesize azetidinones, as described in the synthesis of 4-methylene-4H-3,1-benzoxazines . This process involves the reaction of iminophosphorane with isocyanates, leading to a carbodiimide intermediate, which then undergoes ring closure and rearrangement to form the azetidinone structure. Similarly, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones involves structure-activity relationship studies and can lead to compounds with potent antiproliferative properties .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have been used to determine the torsional angles between phenyl rings in the azetidinone derivatives, which are important for their antiproliferative activity . The trans configuration between the 3-phenoxy and 4-phenyl rings is generally found to be optimal for such activity.

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions. For example, the thermal transformation of 4-imino-2-azetidinones into 2-aminopyridines through a 1,5-hydride shift has been observed, indicating the reactivity of the azetidinone ring under certain conditions . The presence of different functional groups on the azetidinone ring can also lead to specific interactions, such as hydrogen bonding, which can influence the curing behavior of benzoxazine monomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives can be influenced by their molecular structure. For instance, the presence of carboxylic acid and azobenzene units in a benzoxazine monomer can catalyze the ring-opening polymerization of the benzoxazine unit, leading to a lower curing temperature and the retention of high water contact angles for low-surface-energy applications . The antiproliferative azetidinone derivatives have shown to interact with the colchicine-binding site on β-tubulin, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with 3-Azetidinomethyl-4’-carboethoxybenzophenone are not explicitly mentioned in the available resources. It is recommended to handle this compound with appropriate safety measures, as with any chemical compound .

properties

IUPAC Name

ethyl 4-[3-(azetidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)17-9-7-16(8-10-17)19(22)18-6-3-5-15(13-18)14-21-11-4-12-21/h3,5-10,13H,2,4,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKVPMDLGKMXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643247
Record name Ethyl 4-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinomethyl-4'-carboethoxybenzophenone

CAS RN

898771-51-2
Record name Ethyl 4-[3-(1-azetidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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